molecular formula C13H12FNO3S B2616176 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 1009269-94-6

7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B2616176
CAS No.: 1009269-94-6
M. Wt: 281.3
InChI Key: LZMANAPVNZSIFD-UHFFFAOYSA-N
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Description

7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a complex organic compound featuring a unique hexahydropyrrolo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a thioamide, with a haloketone under acidic or basic conditions to form the thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Cyclization to Form the Hexahydropyrrolo Core: This step involves the cyclization of an intermediate to form the hexahydropyrrolo core, often using a strong acid or base as a catalyst.

    Oxidation and Carboxylation: The final steps typically involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the keto group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. The presence of the fluorophenyl group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may confer activity against various biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the thiazole ring may participate in various biochemical interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7a-Phenyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid: Similar structure but lacks the fluorine atom, which may result in different biological activity.

    7a-(4-Chlorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

    7a-(4-Methylphenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid: The presence of a methyl group instead of fluorine can lead to different chemical and biological properties.

Uniqueness

The presence of the fluorophenyl group in 7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This can lead to improved biological activity and specificity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3S/c14-9-3-1-8(2-4-9)13-6-5-11(16)15(13)10(7-19-13)12(17)18/h1-4,10H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMANAPVNZSIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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